N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE is a complex organic compound that features an imidazole ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring and the phenyl group. One common method involves the reaction of 4-iodoaniline with 1-(4-bromophenyl)imidazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Nucleophiles such as thiols, amines, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N~1~-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound may interact with proteins and nucleic acids, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: Shares the imidazole and phenyl groups but lacks the benzenesulfonamide moiety.
4-Iodophenol: Contains the iodine and phenyl groups but lacks the imidazole and benzenesulfonamide moieties.
4-(1H-Imidazol-1-yl)aniline: Similar imidazole and phenyl groups but lacks the iodine and benzenesulfonamide moieties.
Uniqueness
N~1~-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-IODO-1-BENZENESULFONAMIDE is unique due to the combination of the imidazole ring, phenyl group, iodine atom, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16IN3O2S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C17H16IN3O2S/c1-13(20-24(22,23)17-8-4-15(18)5-9-17)14-2-6-16(7-3-14)21-11-10-19-12-21/h2-13,20H,1H3 |
InChI Key |
HIESLVNGNUGMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.